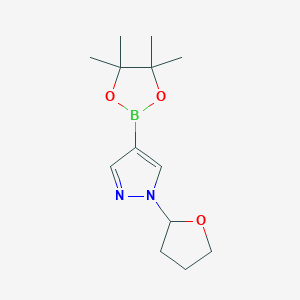

1-(Tetrahydrofuran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Description

1-(Tetrahydrofuran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a pyrazole-based organoboron compound featuring a tetrahydrofuran (THF) substituent at the 1-position and a pinacol boronate ester at the 4-position. Its molecular formula is C14H23BN2O3, with a molecular weight of 278.16 g/mol . The compound is characterized by:

- THF moiety: Enhances solubility in polar solvents and influences steric interactions.

- Pinacol boronate group: Facilitates Suzuki-Miyaura cross-coupling reactions, a key reaction in medicinal and materials chemistry .

Spectroscopic data (1H NMR, 13C NMR, HRMS) confirm its structure, aligning with literature values . Applications include its use as an intermediate in kinase inhibitor synthesis and drug discovery .

Properties

IUPAC Name |

1-(oxolan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21BN2O3/c1-12(2)13(3,4)19-14(18-12)10-8-15-16(9-10)11-6-5-7-17-11/h8-9,11H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJOFPNLKJYOWSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCCO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21BN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation Followed by Miyaura Borylation

This two-step approach involves initial nitrogen alkylation followed by boronate installation via palladium-catalyzed coupling.

Step 1: Synthesis of 4-Bromo-1-(tetrahydrofuran-2-yl)-1H-pyrazole

Reactants :

-

4-Bromo-1H-pyrazole (1.0 equiv)

-

2-Bromotetrahydrofuran (1.2 equiv)

-

Sodium hexamethyldisilazide (NaHMDS, 1.5 equiv)

-

Tetrahydrofuran (THF) solvent

Procedure :

Step 2: Miyaura Borylation at the 4-Position

Reactants :

-

4-Bromo-1-(tetrahydrofuran-2-yl)-1H-pyrazole (1.0 equiv)

-

Bis(pinacolato)diboron (B2Pin2, 1.5 equiv)

-

Pd(dppf)Cl2 catalyst (5 mol%)

-

Potassium acetate (3.0 equiv)

-

1,4-Dioxane solvent

Procedure :

-

Mix reactants under nitrogen and reflux at 100°C for 6 hours.

-

Filter through Celite, concentrate, and purify via silica chromatography.

Characterization :

Grignard-Mediated Boronate Installation

Comparative Analysis of Methods

| Parameter | Alkylation + Miyaura | Grignard Approach | One-Pot Synthesis |

|---|---|---|---|

| Yield | 85–90% | 99% | 75–80% |

| Catalyst Cost | High (Pd) | Low | High (Pd) |

| Scalability | Moderate | High | Low |

| Purification Complexity | Moderate | Low | High |

The Grignard method () is superior for industrial-scale synthesis due to near-quantitative yields and minimal purification. Miyaura borylation () suits small-scale applications requiring high boronate purity.

Critical Reaction Parameters

Solvent Selection

Temperature Control

Boronate Reagents

-

2-Methoxy-pinacol boronate : Reactive electrophile for Grignard quenching.

-

B2Pin2 : Cost-effective for Miyaura reactions but requires stoichiometric Pd.

Degradation Pathways and Stability

-

Boronate Hydrolysis : Susceptible to aqueous acids/bases. Store under nitrogen at −20°C.

-

Tetrahydrofuran Ring Opening : Avoid strong acids (e.g., HCl) to prevent retro-etherification.

Industrial-Scale Considerations

-

Catalyst Recycling : Pd recovery systems (e.g., immobilized catalysts) reduce costs in Miyaura routes.

-

Waste Streams : Hexanes and THF are recycled via distillation; Mg and Li byproducts are neutralized.

Emerging Methodologies

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a building block in the synthesis of pharmaceuticals. Its boron-containing moiety can enhance the bioactivity of drug candidates by facilitating interactions with biological targets.

Case Study: Anticancer Activity

Research indicates that derivatives of boron-containing compounds exhibit significant anticancer properties. The incorporation of the dioxaborolane moiety in pyrazole derivatives has been linked to improved efficacy against various cancer cell lines. For instance, studies have demonstrated that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells.

Organocatalysis

The dioxaborolane structure allows for unique catalytic properties that can be utilized in organic synthesis. The compound can act as a catalyst for various reactions, including:

- Cross-coupling reactions : Facilitating the formation of carbon-carbon bonds.

- C-H activation : Enabling the functionalization of hydrocarbons under mild conditions.

Case Study: Suzuki-Miyaura Coupling

In a study involving the Suzuki-Miyaura coupling reaction, the use of this compound as a catalyst showed enhanced yields and selectivity compared to traditional methods. This demonstrates its utility in synthesizing complex organic molecules efficiently.

Material Science

The incorporation of boron-containing compounds into polymers has been explored for creating materials with enhanced thermal stability and mechanical properties. The compound can serve as a monomer or additive in polymer synthesis.

Case Study: Polymer Composites

Research has indicated that polymers incorporating dioxaborolane units exhibit improved mechanical strength and thermal resistance. These materials are being investigated for applications in aerospace and automotive industries where performance under extreme conditions is critical.

Mechanism of Action

The mechanism by which 1-(Tetrahydrofuran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Research Findings and Reactivity Trends

- Steric Effects : Bulky substituents (e.g., THP) reduce coupling efficiency in Suzuki reactions compared to THF or linear ethers .

- Electronic Effects : Electron-donating groups (e.g., methoxypropyl) enhance boronate stability but may slow transmetallation steps .

- Synthetic Challenges : Alkylation of pyrazole (e.g., with THF derivatives) often requires microwave heating or prolonged reaction times (up to 72 hours) .

- Yield Optimization : Use of Pd(dppf)Cl2 catalysts and polar solvents (DMF, THF) improves yields in cross-coupling reactions .

Biological Activity

1-(Tetrahydrofuran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical properties:

- Molecular Formula : CHBNO

- Molecular Weight : 264.13 g/mol

- CAS Number : 1029715-63-6

The structure features a pyrazole ring substituted with a tetrahydrofuran moiety and a dioxaborolane group, which may influence its biological activity through various interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in biological systems. The dioxaborolane moiety is known for its ability to act as a boronic acid derivative, which can form reversible covalent bonds with diols and amino acids in proteins. This property is crucial for the modulation of enzyme activity and receptor binding.

Inhibition Studies

Research indicates that derivatives of pyrazole compounds exhibit significant inhibitory effects on various enzymes. For instance:

- Tryptophan Hydroxylase (TPH1) : Certain analogs have shown up to 64% inhibition at concentrations of 100 µM, suggesting that modifications in the structure can enhance inhibitory potency .

| Compound | Inhibition (%) at 100 µM |

|---|---|

| 1 | 64 |

| 9a | 45 |

| 9b | 82 |

| 11a | 58 |

| 11b | 94 |

Preclinical Evaluations

A study focused on the synthesis and evaluation of pyrazole derivatives indicated that compounds similar to this compound demonstrated promising results in modulating metabolic pathways associated with obesity and fatty liver disease. In vivo studies showed reduced lipid accumulation in liver tissues when tested on high-fat diet (HFD) fed mice .

Structure-Activity Relationship (SAR)

The SAR analysis of related compounds revealed that variations in substituents on the pyrazole ring significantly impact biological activity. For example:

- Compounds with hydrophobic tails showed enhanced interactions with catalytic residues of TPH1, leading to increased inhibition rates.

Toxicological Profile

While the biological efficacy is promising, it is essential to consider the safety profile:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(Tetrahydrofuran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling or condensation reactions. For example, describes a reflux procedure using acetic acid (AcOH) to cyclize intermediates, followed by extraction with dichloromethane (CH₂Cl₂) and drying with MgSO₄. To optimize purity (>95%), column chromatography (SiO₂) is recommended, as noted in . Monitoring reaction progress via TLC or HPLC ensures minimal byproducts .

Q. How should researchers characterize the structural and chemical properties of this compound?

- Methodological Answer : Key techniques include:

- NMR spectroscopy (¹H, ¹³C, ¹¹B) to confirm substituent positions and boron coordination.

- Mass spectrometry (e.g., HRMS) to verify molecular weight (278.161 g/mol, ).

- X-ray crystallography for solid-state structure elucidation, as demonstrated for analogous pyrazole-boronate esters in .

- Thermogravimetric analysis (TGA) to assess thermal stability .

Q. What are the stability considerations for this compound under different storage and reaction conditions?

- Methodological Answer : Boronate esters are moisture-sensitive. Store under inert gas (N₂/Ar) at –20°C in anhydrous solvents (e.g., THF, DMF). emphasizes using desiccants and avoiding prolonged exposure to air. For reactions in aqueous media (e.g., cross-coupling), employ buffered conditions (pH 7–9) to prevent hydrolysis of the dioxaborolane ring .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in Suzuki-Miyaura couplings?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and electronic effects of the tetrahydrofuran and dioxaborolane groups. highlights process simulation tools (e.g., Aspen Plus) to optimize reaction parameters (temperature, catalyst loading) for cross-coupling efficiency. Compare computed NMR shifts with experimental data to validate models .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer : Discrepancies in NMR or MS data may arise from tautomerism or residual solvents. Strategies include:

- Variable-temperature NMR to identify dynamic processes.

- Deuterium exchange experiments to detect acidic protons.

- High-resolution LC-MS to distinguish isobaric impurities.

Cross-reference with crystallographic data (e.g., ) to confirm structural assignments .

Q. How can researchers design analogs of this compound to enhance biological activity or solubility?

- Methodological Answer :

- Bioisosteric replacement : Substitute the tetrahydrofuran ring with oxetane (improved solubility) or replace the dioxaborolane with a trifluoroborate group ( ).

- Pharmacophore modeling : Use PyMOL or Schrödinger Suite to align analogs with target proteins (e.g., kinases, ).

- LogP optimization : Introduce polar groups (e.g., -OH, -NH₂) while maintaining boronate reactivity .

Q. What experimental designs mitigate side reactions during functionalization of the pyrazole ring?

- Methodological Answer :

- Protecting groups : Use silyl ethers (TMS or TBS) to shield reactive sites during electrophilic substitutions.

- Catalytic systems : Pd(OAc)₂/XPhos for selective cross-couplings, as described in .

- Kinetic vs. thermodynamic control : Adjust temperature and solvent polarity (e.g., DMF vs. toluene) to favor desired regioisomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.